molecular formula C17H23N5O3S B5532625 1-[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one

1-[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one

Cat. No.: B5532625
M. Wt: 377.5 g/mol
InChI Key: QUFNLZLLOUOZER-UHFFFAOYSA-N
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Description

1-[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one is a complex organic compound that features a piperazine ring, a triazole ring, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one typically involves multi-step reactions. One common method involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine to form the intermediate 4-(3,4-dimethylbenzenesulfonyl)piperazine. This intermediate is then reacted with 1,2,4-triazole-1-propanone under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and engage in dipole interactions with biological receptors, leading to the inhibition of specific pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3,4-Dimethyl-benzenesulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-propan-1-one is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of both the piperazine and triazole rings, along with the benzenesulfonyl group, allows for diverse applications in various fields.

Properties

IUPAC Name

1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-14-3-4-16(11-15(14)2)26(24,25)22-9-7-20(8-10-22)17(23)5-6-21-13-18-12-19-21/h3-4,11-13H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFNLZLLOUOZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCN3C=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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